N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine
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Overview
Description
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that features a combination of fluorobenzaldehyde, bromoaniline, dimethylpyrazole, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone typically involves multiple steps:
Formation of 4-Fluorobenzaldehyde: This can be synthesized from fluorobenzene through a formylation reaction using reagents such as dichloromethyl methyl ether and a Lewis acid catalyst.
Synthesis of 4-Bromoaniline: This involves the bromination of aniline using bromine in the presence of a suitable solvent.
Preparation of 3,5-Dimethyl-1H-Pyrazole: This can be synthesized from acetylacetone and hydrazine hydrate.
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Hydrazone Formation: The final step involves the condensation of 4-fluorobenzaldehyde with the hydrazine derivative of the triazine compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone can undergo various chemical reactions, including:
Substitution: The fluorine atom in the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Bromoaniline.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: A simpler compound with similar functional groups but lacking the triazine and pyrazole moieties.
4-Bromoaniline: Contains the bromoaniline moiety but lacks the other functional groups present in the target compound.
3,5-Dimethyl-1H-Pyrazole: Contains the pyrazole ring but lacks the other functional groups.
Uniqueness
4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C21H18BrFN8 |
---|---|
Molecular Weight |
481.3 g/mol |
IUPAC Name |
4-N-(4-bromophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-(4-fluorophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H18BrFN8/c1-13-11-14(2)31(30-13)21-27-19(25-18-9-5-16(22)6-10-18)26-20(28-21)29-24-12-15-3-7-17(23)8-4-15/h3-12H,1-2H3,(H2,25,26,27,28,29)/b24-12+ |
InChI Key |
SJKUDIIFYIVRDB-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)NC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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